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molecular formula C9H10O3 B3023484 4-Methylphenylglyoxal hydrate CAS No. 7466-72-0

4-Methylphenylglyoxal hydrate

Cat. No. B3023484
M. Wt: 166.17 g/mol
InChI Key: GXHQJKVATXFHBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04755514

Procedure details

The procedure of Example 1 was repeated, using 10.68 g (0.178 mol) of ethylenediamine, 27.0 g (0.148 mol) of 4-methylphenylglyoxal monohydrate, 200 ml of ethanol and 9.01 g of potassium hydroxide. 10.1 g of the titled compound was produced (yield: 37%).
Quantity
10.68 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
9.01 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Yield
37%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].O.C[C:7]1[CH:12]=[CH:11][C:10]([C:13]([CH:15]=O)=O)=[CH:9][CH:8]=1.[OH-].[K+].[CH2:19]([OH:21])C>>[CH3:19][O:21][C:7]1[CH:8]=[CH:9][C:10]([C:13]2[CH:15]=[N:4][CH:1]=[CH:2][N:3]=2)=[CH:11][CH:12]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10.68 g
Type
reactant
Smiles
C(CN)N
Step Two
Name
Quantity
27 g
Type
reactant
Smiles
O.CC1=CC=C(C=C1)C(=O)C=O
Step Three
Name
Quantity
9.01 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=NC=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.1 g
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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